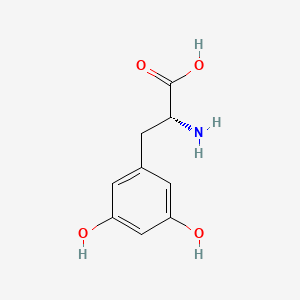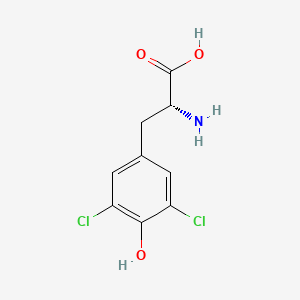
(2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID is a derivative of the amino acid phenylalanine It is characterized by the presence of two hydroxyl groups attached to the benzene ring at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID typically involves the hydroxylation of phenylalanine derivatives. One common method is the use of a mixed alkali fusion process, where disodium 2,6-naphthalenedisulfonate is used as the starting material. The reaction is carried out under nitrogen atmosphere to prevent overoxidation, with phenol or antioxidant 1010 added to enhance yield. The optimal conditions include a reaction temperature of 345°C and a reaction time of 2 hours, resulting in a high yield of this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques. For instance, asymmetric hydrogenation has been employed to produce substituted D-Phenylalanine derivatives on a pilot plant scale .
Chemical Reactions Analysis
Types of Reactions: (2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve halogenation or nitration, where halogens or nitro groups replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated phenylalanine derivatives
Scientific Research Applications
(2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme catalysis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds
Mechanism of Action
The mechanism of action of (2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID involves its role as a precursor in the synthesis of neurotransmitters such as norepinephrine and dopamine. These neurotransmitters are crucial for brain function and are associated with mood regulation and cognitive processes. The compound’s effects are mediated through its interaction with specific enzymes and receptors in the brain .
Comparison with Similar Compounds
3,4-Dihydroxyphenylalanine (Levodopa): Another hydroxylated derivative of phenylalanine, commonly used in the treatment of Parkinson’s disease.
Tyrosine: An amino acid with a single hydroxyl group on the benzene ring.
Phenylalanine: The parent compound without any hydroxyl groups.
Uniqueness: (2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties compared to other phenylalanine derivatives .
Properties
Molecular Weight |
197.19 |
|---|---|
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








